4-Methyl-1-pentene chemical structure and reactivity
4-Methyl-1-pentene chemical structure and reactivity
An In-depth Technical Guide to 4-Methyl-1-pentene: Structure, Synthesis, and Reactivity
Authored by: Gemini, Senior Application Scientist
Publication Date: January 14, 2026
Abstract
4-Methyl-1-pentene, a branched alpha-olefin, serves as a critical monomer in the synthesis of high-performance polyolefins. Its unique molecular architecture, featuring a terminal double bond and an isobutyl group, imparts distinctive properties to its polymeric derivatives, most notably poly(4-methyl-1-pentene) (PMP). This guide provides a comprehensive technical overview of 4-methyl-1-pentene, detailing its chemical structure, physical properties, and spectroscopic signature. We will explore its primary synthetic route through the dimerization of propylene and delve into the core aspects of its chemical reactivity, with a significant focus on its polymerization via Ziegler-Natta catalysis and its susceptibility to various electrophilic addition reactions. This document is intended for researchers, chemists, and material scientists engaged in polymer chemistry and organic synthesis.
Chemical Identity and Molecular Structure
4-Methyl-1-pentene, also known as isohexene, is a colorless, highly flammable liquid.[1] Its structure is characterized by a five-carbon parent chain with a double bond at the C1 position and a methyl group at the C4 position.[2] This arrangement makes it a chiral molecule.
-
IUPAC Name: 4-methylpent-1-ene[3]
-
Molecular Formula: C₆H₁₂[3]
-
SMILES: CC(C)CC=C[3]
-
CAS Number: 691-37-2[3]
The presence of the terminal vinyl group is the primary determinant of its chemical reactivity, while the branched alkyl group influences the physical properties of the resulting polymers.
Physical and Spectroscopic Properties
The key physical properties of 4-methyl-1-pentene are summarized in Table 1. These properties are essential for its handling, storage, and application in chemical processes.
Table 1: Physical Properties of 4-Methyl-1-pentene
| Property | Value | Source(s) |
| Molecular Weight | 84.16 g/mol | [3] |
| Boiling Point | 53-54 °C (127.4-129.2 °F) at 760 mmHg | [1][3] |
| Melting Point | -155 °C | [1] |
| Density | 0.665 g/mL at 25 °C | [1][3] |
| Flash Point | -25 to -31 °C (-13 to -24 °F) | [1] |
| Refractive Index (n_D²⁰) | 1.382-1.384 | [1] |
| Vapor Pressure | 438.93 mmHg | [4] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 4-methyl-1-pentene.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the vinyl protons (δ ≈ 4.8-5.8 ppm), the allylic protons (δ ≈ 2.0 ppm), the methine proton (δ ≈ 1.6 ppm), and the diastereotopic methyl protons of the isobutyl group (δ ≈ 0.9 ppm).[5]
-
¹³C NMR: The carbon NMR spectrum shows signals for the two sp² hybridized carbons of the double bond (C1 and C2) and the four sp³ hybridized carbons of the alkyl chain.
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the C=C stretch of the terminal alkene (≈ 1640 cm⁻¹) and the C-H stretches of the vinyl group (≈ 3080 cm⁻¹).[6]
Synthesis of 4-Methyl-1-pentene
The predominant industrial method for synthesizing 4-methyl-1-pentene is the dimerization of propylene.[1][7] This process is typically carried out at elevated temperatures and pressures using a solid super-base catalyst, such as potassium on potassium carbonate or metallic sodium and potassium on a zeolite support.[1][8]
Laboratory-Scale Synthesis via Propylene Dimerization
This protocol outlines a representative lab-scale synthesis.
Materials:
-
Propylene (polymer grade)
-
Solid super-base catalyst (e.g., potassium on potassium carbonate)
-
High-pressure autoclave reactor
-
Inert solvent (e.g., n-heptane)
Procedure:
-
Catalyst Preparation: The catalyst is prepared and activated under an inert atmosphere.
-
Reactor Setup: The autoclave reactor is thoroughly dried and purged with nitrogen. The catalyst and inert solvent are then introduced.
-
Dimerization: The reactor is sealed, and propylene is fed into it. The reaction is maintained at approximately 180°C and 11 MPa.[7][8] The exothermic reaction requires cooling to maintain the desired temperature.
-
Product Collection: The reaction mixture, containing 4-methyl-1-pentene, other hexene isomers, and unreacted propylene, is passed through a condenser and collected in a separator.
-
Purification: The liquid product is purified by fractional distillation to isolate 4-methyl-1-pentene. Unreacted propylene can be recycled.[7]
Chemical Reactivity
The chemical behavior of 4-methyl-1-pentene is governed by its terminal double bond, making it significantly more reactive than its alkane counterparts.[1][4] It readily participates in addition reactions and is a key monomer in polymerization.[1]
Polymerization
The most commercially significant reaction of 4-methyl-1-pentene is its polymerization to form poly(4-methyl-1-pentene) (PMP).[1][9] PMP is a high-performance thermoplastic known for its high melting point (~240°C), exceptional transparency, low density, and high gas permeability.[1][9]
The synthesis of highly isotactic PMP is most effectively achieved through coordination polymerization using Ziegler-Natta (Z-N) catalysts.[9][10] These catalyst systems, often comprising a transition metal compound (like TiCl₄) on a support (like MgCl₂) and an organoaluminum cocatalyst (like triethylaluminum, TEAL), provide precise control over the polymer's stereochemistry.[10][11]
The polymerization proceeds via a coordination-insertion mechanism:
-
Catalyst Activation: The organoaluminum cocatalyst activates the transition metal center.
-
Initiation: A monomer molecule coordinates to the active titanium center.
-
Propagation: The coordinated monomer is inserted into the growing polymer chain through a migratory insertion step. This cycle repeats, extending the polymer chain.[10]
-
Termination: The chain growth is terminated through various pathways, such as beta-hydride elimination or chain transfer to the cocatalyst.
Experimental Protocol: Ziegler-Natta Polymerization
Materials:
-
Supported Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)
-
Triethylaluminum (TEAL) cocatalyst
-
4-Methyl-1-pentene (purified)
-
Anhydrous, deoxygenated solvent (e.g., n-heptane)
-
Methanol/HCl solution
-
Polymerization reactor
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and purge with high-purity nitrogen at an elevated temperature (e.g., 100°C) to eliminate oxygen and moisture. Cool to the desired reaction temperature (e.g., 40-60°C).[12]
-
Reagent Charging: Introduce the anhydrous solvent and the 4-methyl-1-pentene monomer into the reactor. Add the TEAL cocatalyst to scavenge impurities.[12]
-
Polymerization Initiation: Initiate the reaction by injecting a slurry of the solid Z-N catalyst into the reactor. Maintain the desired temperature and stir for the specified duration.[7][12]
-
Termination and Purification: Terminate the polymerization by adding an acidified methanol solution. This precipitates the polymer and begins the process of removing catalyst residues.[7]
-
Washing and Drying: Filter the solid PMP. Wash the polymer repeatedly with a methanol/HCl solution and then with pure methanol until the washings are neutral. Dry the polymer in a vacuum oven at 60-80°C to a constant weight.[10][12]
Table 2: Typical Properties of Isotactic Poly(4-methyl-1-pentene)
| Property | Value | Source(s) |
| Density | 0.83 g/cm³ | [1] |
| Melting Temperature (T_m) | 229–240 °C | [9][13] |
| Isotacticity ([mmmm]) | >99% | [9][13] |
| Transparency | High | [1][14] |
| Gas Permeability | High | [9] |
Besides Ziegler-Natta catalysts, other systems like metallocene and post-metallocene catalysts are also effective in producing PMP with varying properties.[9][15]
Electrophilic Addition Reactions
The electron-rich double bond of 4-methyl-1-pentene is susceptible to attack by electrophiles. These reactions typically follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
The reaction with hydrogen halides like HCl proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton adds to C1, forming a more stable secondary carbocation at C2. The subsequent attack by the chloride ion yields 2-chloro-4-methylpentane as the major product.[16]
The addition of water across the double bond in the presence of an acid catalyst (e.g., H₂SO₄) results in the formation of an alcohol.[17] The mechanism also involves the formation of a secondary carbocation intermediate at the C2 position, which is then attacked by a water molecule.[17][18] The final product is 4-methyl-2-pentanol. Since the reaction proceeds through a planar carbocation intermediate, the nucleophilic attack by water can occur from either face, resulting in a racemic mixture of (R)- and (S)-4-methyl-2-pentanol, which is optically inactive.[17]
Safety and Handling
4-Methyl-1-pentene is a hazardous substance that requires careful handling.[19]
-
Hazards: It is a highly flammable liquid and vapor.[4][20] Vapors may travel a considerable distance to an ignition source and flash back.[4] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[4][19] Ingestion can lead to aspiration into the lungs, with the risk of chemical pneumonitis.[19]
-
Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames.[20] All equipment used for handling must be grounded to prevent static discharge.[4] Avoid all personal contact, including inhalation, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[19][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]
Applications
The primary application of 4-methyl-1-pentene is as a monomer and comonomer in the production of various polymers.[21][22]
-
Poly(4-methyl-1-pentene) (PMP): PMP is used in applications requiring high thermal stability, chemical resistance, and optical clarity. These include medical equipment such as hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) systems, laboratory ware, and food packaging.[1][9]
-
Linear Low-Density Polyethylene (LLDPE): It is also used as a comonomer with ethylene to produce LLDPE with enhanced properties like improved tensile strength and puncture resistance.[23]
References
-
4-Methyl-1-pentene | C6H12 | CID 12724. PubChem. [Link]
-
High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). MDPI. [Link]
-
4-Methyl-1-pentene. Wikipedia. [Link]
-
Cyclic Poly(4-methyl-1-pentene): Efficient Catalytic Synthesis of a Transparent Cyclic Polymer. ACS Publications. [Link]
-
Isoselective 4-methylpentene polymerization by pyridylamido hafnium catalysts. Polymer Chemistry (RSC Publishing). [Link]
-
Material Safety Data Sheet - Poly(4-methyl-1-pentene) medium molecular weight. Cole-Parmer. [Link]
-
Hydration of 4-methyl-1-pentene in the presence of an acid... (1 Answer). Transtutors. [Link]
-
4-methyl-1-pentene. Stenutz. [Link]
-
4-methyl-1-pentene – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis and Characterization of 4-Methyl-1-Pentene/1,5-Hexadiene Isotactic Copolymers with Enhanced Low-Temperature Mechanical Performance. ACS Publications. [Link]
-
1-Pentene, 4-methyl-. NIST WebBook. [Link]
-
Copolymerization of 4-methyl-1-pentene with α,ω-alkenols. ResearchGate. [Link]
-
Process for production of pure 4-methyl-1-pentene. ResearchGate. [Link]
-
Investigation of kinetics of 4‐methylpentene‐1 polymerization using Ziegler–Natta‐type catalysts. Journal of Applied Polymer Science. [Link]
-
There are two possible products of the addition reaction of 4-methyl-1-pentene with HCl, namely 2-chloro-4. Chegg. [Link]
-
Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. PMC - NIH. [Link]
-
Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. ResearchGate. [Link]
-
Hydration of 4-methyl-1-pentene in the presence of an acid catalyst produces a product that is optically inactive. Briefly explain why. Chegg. [Link]
-
The major product obtained by the addition reaction of HBr to 4-methylpent-1-ene in. Doubtnut. [Link]
-
Give the Lewis structure and molecular formula for 4-methyl-1-pentene. Study.com. [Link]
-
1-Pentene, 4-methyl-. NIST WebBook. [Link]
-
4-Methyl-1-pentene - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
-
Show the reaction for the acid-catalyzed hydration of. Chegg.com. [Link]
-
What is the reaction of 4-methyl-2-pentene with Cl2 and HBr? Quora. [Link]
-
Which product(s) for this acid catalyzed hydration rxn? Reddit. [Link]
-
Homo- and Copolymerization of 4-Methyl-1-pentene and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes. ACS Publications. [Link]
-
9.4: Hydration- Acid Catalyzed Addition of Water. Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. 4-Methyl-1-pentene | C6H12 | CID 12724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 4-Methyl-1-pentene(691-37-2) 1H NMR [m.chemicalbook.com]
- 6. 4-Methyl-1-pentene(691-37-2) IR Spectrum [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Isoselective 4-methylpentene polymerization by pyridylamido hafnium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chegg.com [chegg.com]
- 17. (Solved) - Hydration of 4-methyl-1-pentene in the presence of an acid... (1 Answer) | Transtutors [transtutors.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. fishersci.com [fishersci.com]
- 21. 4-Methyl-1-pentene | 691-37-2 [chemicalbook.com]
- 22. 4-Methyl-1-pentene - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
